3-(Morpholinosulfonyl)pyridin-4-amine
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Overview
Description
3-(Morpholinosulfonyl)pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a morpholinosulfonyl group at the 3-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinosulfonyl)pyridin-4-amine typically involves the sulfonylation of 4-aminopyridine with morpholinosulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinosulfonyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced forms of the sulfonyl group or pyridine ring
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-(Morpholinosulfonyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Morpholinosulfonyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The morpholinosulfonyl group can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
3-(Morpholinosulfonyl)pyridin-4-amine is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-morpholin-4-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C9H13N3O3S/c10-8-1-2-11-7-9(8)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11) |
InChI Key |
QREXIYPFLGLESA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)N |
Origin of Product |
United States |
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